6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol

Adrenergic Receptor Pharmacology Scaffold Hopping Medicinal Chemistry

6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol (CAS 362661-29-8) is a heterocyclic building block belonging to the pyridazin-3(2H)-one class, bearing a 4-phenylpiperazine substituent directly at the 6-position of the pyridazinone ring. The compound possesses a molecular formula of C14H16N4O, a molecular weight of 256.30 g/mol, a computed XLogP3-AA of 0.9, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds.

Molecular Formula C14H16N4O
Molecular Weight 256.309
CAS No. 362661-29-8
Cat. No. B2650516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol
CAS362661-29-8
Molecular FormulaC14H16N4O
Molecular Weight256.309
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NNC(=O)C=C3
InChIInChI=1S/C14H16N4O/c19-14-7-6-13(15-16-14)18-10-8-17(9-11-18)12-4-2-1-3-5-12/h1-7H,8-11H2,(H,16,19)
InChIKeyBXPILMZQINSDGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol (CAS 362661-29-8): Core Structural and Physicochemical Baseline for Procurement Decisions


6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol (CAS 362661-29-8) is a heterocyclic building block belonging to the pyridazin-3(2H)-one class, bearing a 4-phenylpiperazine substituent directly at the 6-position of the pyridazinone ring [1]. The compound possesses a molecular formula of C14H16N4O, a molecular weight of 256.30 g/mol, a computed XLogP3-AA of 0.9, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. It is supplied as a research-grade intermediate with purities typically ≥95% (up to ≥98%) . This direct-linked architecture distinguishes it from the majority of biologically characterized piperazinyl-pyridazinones, which commonly employ a polymethylene spacer between the pyridazinone core and the arylpiperazine moiety [2].

Why Generic Pyridazinone or Phenylpiperazine Substitution Fails for 6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol


Generic substitution within the piperazinyl-pyridazinone class is not scientifically valid because the biological and physicochemical profile is exquisitely sensitive to the nature and length of the linker between the pyridazinone ring and the arylpiperazine group [1]. In well-characterized α1-adrenoceptor antagonist series, a gradual increase in polymethylene spacer length from four to seven carbon atoms produced dramatic shifts in affinity and selectivity, with the optimal compound (3k) achieving a Ki of 1.9 nM and an α2/α1 selectivity ratio of 274 [1]. The target compound 6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol, with its zero-atom direct linkage, represents an underexplored chemical space that cannot be approximated by any spacer-containing analog; its procurement value therefore rests on its unique topological and electronic character rather than on extrapolated bioactivity from superficially similar compounds [2].

Quantitative Differentiation of 6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol Against Closest Structural Analogs


Direct vs. Spacer-Containing Linkage: Topological Differentiation from α1-Adrenoceptor Ligands

In the landmark α1-/α2-adrenoceptor series by Barbaro et al., all active compounds incorporate a polymethylene spacer (n = 4–7) between the furoylpiperazinyl-pyridazinone and the terminal arylpiperazine [1]. The most potent compound 3k (n = 7) exhibited a Ki of 1.9 nM for α1-AR. 6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol, in contrast, has a zero-atom direct linkage, i.e., the phenylpiperazine is directly attached to the pyridazinone ring [2]. No compound with this direct-attachment topology was evaluated in that study, meaning its binding and selectivity profile cannot be inferred from the spacer-dependent SAR.

Adrenergic Receptor Pharmacology Scaffold Hopping Medicinal Chemistry

Acetylcholinesterase/Butyrylcholinesterase Inhibition: Comparative Potency Gap Against 3-Trifluoromethylphenyl Analog

The 3-trifluoromethylphenyl analog 6-[4-(3-trifluoromethylphenyl)piperazine]-3(2H)-pyridazinone-2-yl propionate (IIIe) was identified as the most active AChE and BChE inhibitor in a series of ester and hydrazide derivatives . While the target compound 6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol shares the same pyridazinone-phenylpiperazine core, it lacks both the 2-yl propionate ester at the pyridazinone N2 position and the 3-CF₃ substituent on the phenyl ring. No direct cholinesterase inhibition data are available for the target compound, but the substantial structural differences predict significantly different potency.

Cholinesterase Inhibition Alzheimer's Disease Neuropharmacology

Antifungal Glucan Synthase Inhibition: Structural Divergence from Piperazinyl-Pyridazinone Leads SCH A/B/C

Schering-Plough's piperazinyl-pyridazinone antifungal program identified SCH A as the most potent GS inhibitor with IC50 values of 0.25 µg/mL (S. cerevisiae) and 4.6 µg/mL (C. albicans) [1]. Critically, the SAR of that series demonstrated that a spacer between the pyridazinone and the piperazine ring was essential for antifungal activity; compounds lacking this spacer were inactive [1]. The target compound 6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol, which has no spacer, is predicted to lack GS inhibitory activity based on this class-level SAR.

Antifungal Drug Discovery β-1,3-Glucan Synthase Echinocandin Alternatives

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Closest Isomers

6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol has a computed XLogP3-AA of 0.9, one H-bond donor, and three H-bond acceptors [1]. Its positional isomer 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one (CAS 132814-16-5) has an identical molecular formula (C14H16N4O) but differs in substitution pattern (phenyl at C6, piperazine at C5 vs. phenylpiperazine at C6) . This regioisomerism produces different electronic distributions and potentially different H-bonding geometries, despite identical computed global descriptors.

Drug-likeness Physicochemical Profiling Lead Optimization

Purity and Supply Consistency: Vendor-Specified Quality Metrics for Reproducible Research

Multiple authorized vendors supply 6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol with specified minimum purity thresholds: ≥95% (AKSci) , ≥97% (MolCore) , and ≥98% (ChemScene, Leyan) . In contrast, several close analogs such as 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one are available with typical purity of 99% by HPLC . While the target compound's purity range (95–98%) is adequate for most synthetic applications, researchers requiring >99% purity for sensitive biophysical assays should verify lot-specific certificates of analysis.

Chemical Procurement Quality Control Reproducibility

High-Value Application Scenarios for 6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol Based on Differential Evidence


Scaffold-Hopping Probe in α1-Adrenoceptor Antagonist Optimization

Use 6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol as a minimalist, zero-spacer scaffold for probing the necessity of the polymethylene linker in α1-adrenoceptor binding. The established SAR demonstrates that spacer length critically governs affinity and selectivity (Ki range: 1.9 nM to >100 nM across n = 4–7) [1]. Incorporating this compound into a new chemical series enables direct interrogation of whether the linker can be eliminated without loss of potency, potentially simplifying synthesis and improving metabolic stability.

Inactive Control Compound for β-1,3-Glucan Synthase Antifungal Assays

Deploy 6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol as a structurally matched inactive control in GS enzyme inhibition screens. The class-level SAR indicates that the absence of a spacer abolishes GS inhibitory activity, while spacer-containing analogs such as SCH A achieve IC50 values of 0.25 µg/mL [1]. Pairing the target compound with active piperazinyl-pyridazinones allows rigorous confirmation that observed antifungal effects are on-target.

Synthetic Intermediate for Diversified Pyridazinone Libraries via N2-Functionalization

Leverage the free NH group at the N2 position of the pyridazinone ring as a handle for alkylation, acylation, or sulfonylation to generate diverse compound libraries. The structurally analogous cholinesterase inhibitor IIIe demonstrates that N2-propionate esterification significantly modulates biological activity [1]. The target compound thus serves as a versatile late-stage diversification point for parallel synthesis.

Minimalist Control in Phenylpiperazine SAR Studies for CNS Targets

Employ 6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol as a baseline reference compound when evaluating the impact of para-substituents on the phenyl ring of phenylpiperazine-containing ligands. The SAR from MAO inhibitor studies demonstrates that para-substitution (e.g., F, Cl, OMe) can shift MAO-A vs. MAO-B selectivity by orders of magnitude [1]. The unsubstituted target compound provides the essential reference point for quantifying substituent effects.

Quote Request

Request a Quote for 6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.